

CEP-28122: A Comparative Analysis Against ALK Gatekeeper Mutations

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Compound of Interest

Compound Name: CEP-28122

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **CEP-28122**, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, against other ALK inhibitors, with a focus on their activity against clinically relevant ALK gatekeeper mutations. This document summarizes key experimental data, details underlying methodologies, and visualizes pertinent biological pathways and workflows to offer an objective resource for research and drug development.

Executive Summary

CEP-28122 is a highly potent and selective, orally active ALK inhibitor.^[1] Preclinical studies have demonstrated its efficacy in inhibiting ALK kinase activity and suppressing the growth of ALK-positive cancer cells. While data on its specific activity against a comprehensive panel of ALK gatekeeper mutations is limited in the public domain, this guide provides a framework for its comparison by presenting its activity against wild-type ALK alongside the performance of other prominent ALK inhibitors against common resistance mutations. The emergence of resistance, often driven by secondary mutations in the ALK kinase domain, remains a significant challenge in the clinical management of ALK-positive cancers. This guide aims to contextualize the potential of **CEP-28122** within the landscape of next-generation ALK inhibitors designed to overcome such resistance.

Comparative Efficacy of ALK Inhibitors

The following tables summarize the in vitro inhibitory activity of **CEP-28122** and other commercially available ALK inhibitors against wild-type ALK and key gatekeeper mutations.

Table 1: Biochemical IC50 Values of ALK Inhibitors against Wild-Type and Mutant ALK

Inhibitor	Wild-Type ALK IC50 (nM)	L1196M (Gatekeeper) IC50 (nM)	G1202R (Solvent Front) IC50 (nM)
CEP-28122	1.9[1]	Not Available	Not Available
Crizotinib	24	High Resistance	560[2]
Ceritinib	0.2[3]	Active	309[2]
Alectinib	1.9[3]	Active	595[2]
Brigatinib	<1	Active	Active
Lorlatinib	<1	18[4]	37[4]

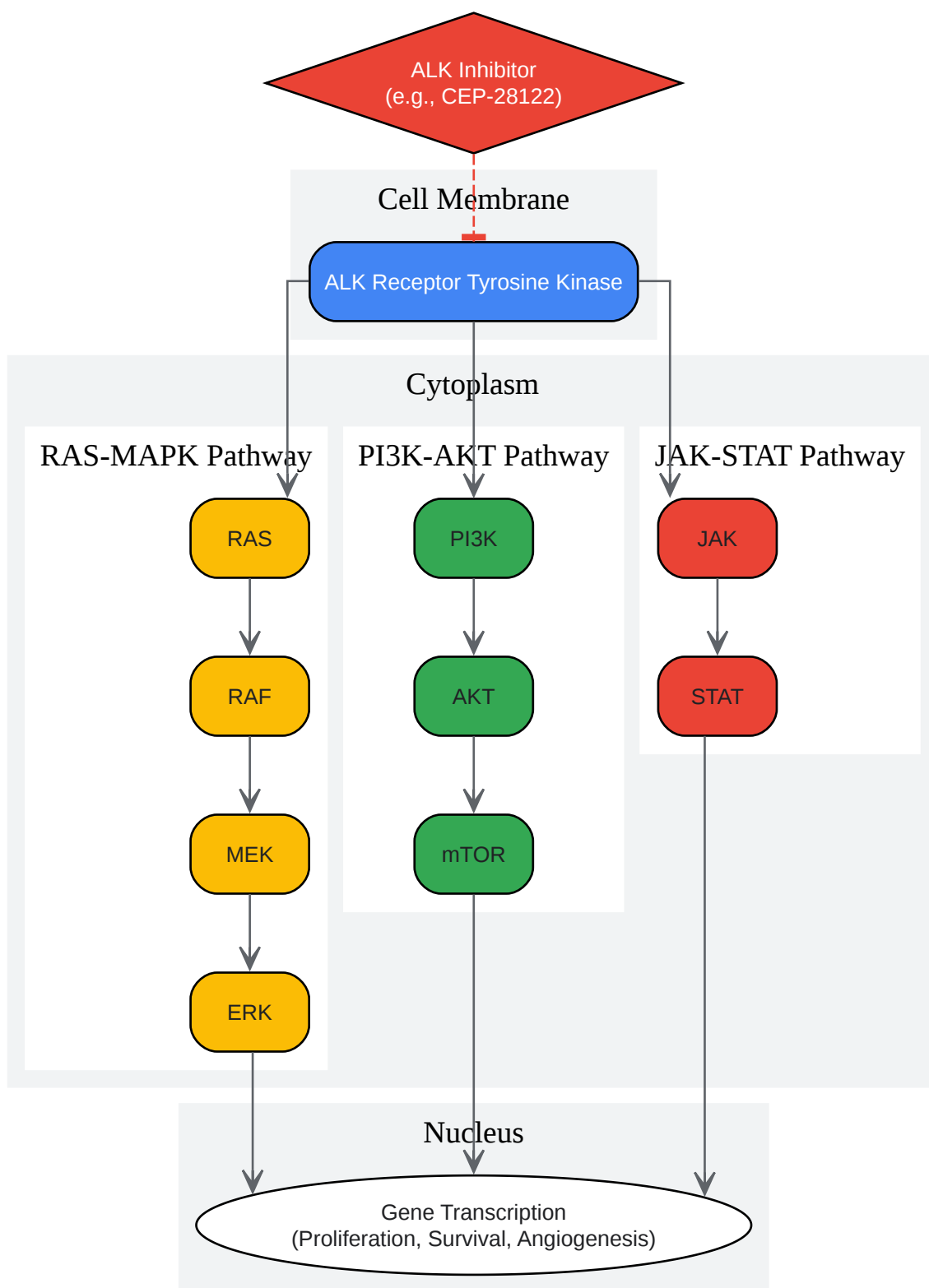
Note: "Not Available" indicates that specific data for **CEP-28122** against these mutations was not found in the searched literature. "High Resistance" indicates that the inhibitor is largely ineffective against this mutation. "Active" indicates that the inhibitor has shown efficacy against this mutation, though specific IC50 values may vary across studies.

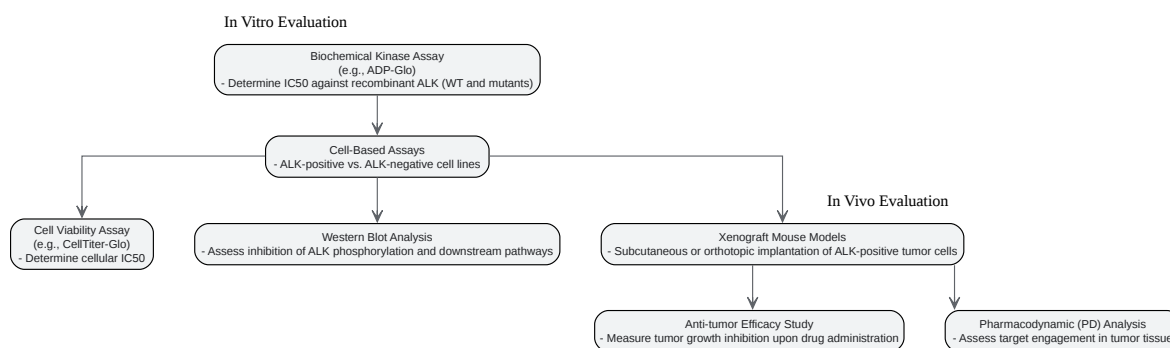
Table 2: Cellular IC50 Values of ALK Inhibitors against ALK-Positive Cell Lines

Inhibitor	Cell Line (ALK Status)	Cellular IC50 (nM)
CEP-28122	Sup-M2 (NPM-ALK)	30[1]
Crizotinib	H3122 (EML4-ALK)	62[5]
Ceritinib	H2228 (EML4-ALK)	27-35
Alectinib	H3122 (EML4-ALK)	~5
Brigatinib	Ba/F3 (EML4-ALK)	Potent Activity
Lorlatinib	Ba/F3 (EML4-ALK G1202R)	37[4]

ALK Signaling Pathway and Inhibitor Mechanism of Action

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as chromosomal rearrangements, gene amplifications, or point mutations, drives downstream signaling pathways promoting cell proliferation, survival, and metastasis. The primary signaling cascades activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. ALK inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.





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